molecular formula C9H9BrF2 B1525533 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene CAS No. 1204295-61-3

2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene

Cat. No.: B1525533
CAS No.: 1204295-61-3
M. Wt: 235.07 g/mol
InChI Key: ZJKPAVFYMPRJTK-UHFFFAOYSA-N
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Description

2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom and a difluoroethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene typically involves the bromination of 4-(1,1-difluoroethyl)-1-methylbenzene. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a highly pure form.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(1,1-difluoroethyl)-1-methylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile used, products may include 4-(1,1-difluoroethyl)-1-methylphenol, 4-(1,1-difluoroethyl)-1-methylaniline, etc.

    Oxidation Products: Products may include 4-(1,1-difluoroethyl)-1-methylbenzaldehyde or 4-(1,1-difluoroethyl)-1-methylbenzoic acid.

    Reduction Products: The primary product is 4-(1,1-difluoroethyl)-1-methylbenzene.

Scientific Research Applications

2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. The pathways involved in its reactions are influenced by the electronic and steric effects of the difluoroethyl and methyl groups on the benzene ring.

Comparison with Similar Compounds

  • 2-Bromo-4-(1,1-difluoroethyl)pyridine
  • 2-Bromo-4-(1,1-difluoroethyl)-1-fluorobenzene
  • 2-Bromo-4-(1,1-difluoroethyl)benzene

Comparison: Compared to similar compounds, 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene is unique due to the presence of both a difluoroethyl group and a methyl group on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. For instance, the methyl group can provide steric hindrance, affecting the approach of nucleophiles in substitution reactions, while the difluoroethyl group can impact the compound’s electronic properties.

Properties

IUPAC Name

2-bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-6-3-4-7(5-8(6)10)9(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKPAVFYMPRJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251055
Record name 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-61-3
Record name 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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